molecular formula C9H6ClNO3S B6238466 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid CAS No. 54769-25-4

2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid

Cat. No.: B6238466
CAS No.: 54769-25-4
M. Wt: 243.7
InChI Key:
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Description

2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid typically involves the cyclization of 2-aminothiophenols with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanoic acid
  • 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)butanoic acid

Uniqueness

2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

54769-25-4

Molecular Formula

C9H6ClNO3S

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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